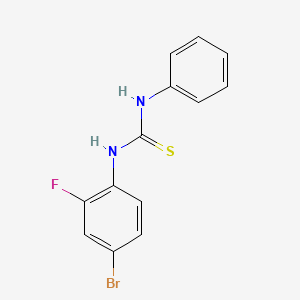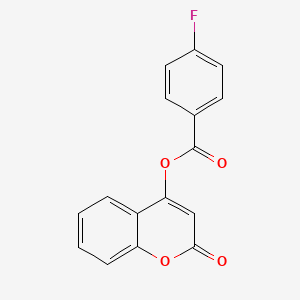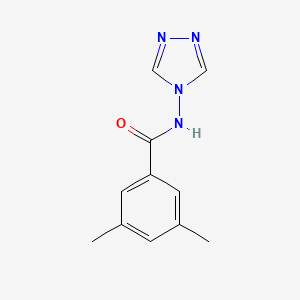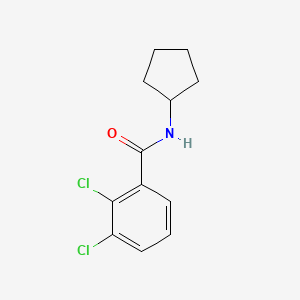
2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide, also known as BMDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMDA is a white crystalline solid that has a molecular formula of C13H18BrNO2 and a molecular weight of 310.2 g/mol. In
Wirkmechanismus
The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide is not fully understood. However, it has been suggested that 2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide may also inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide has been found to have several biochemical and physiological effects. In animal studies, 2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide has been shown to reduce the growth of tumors and increase the survival rate of animals with cancer. 2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide is also relatively non-toxic, making it safe for use in animal studies. However, 2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals. 2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide also has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide. One area of research is the development of new cancer drugs based on 2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide. Researchers are also studying the potential use of 2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide in the treatment of infectious diseases, such as fungal and bacterial infections. Another area of research is the study of the mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide, which could lead to the development of new drugs that target specific cellular pathways. Finally, researchers are studying the potential use of 2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Synthesemethoden
2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide can be synthesized using a multi-step process that involves the reaction of 4-bromo-3,5-dimethylphenol with chloroacetyl chloride to form 2-(4-bromo-3,5-dimethylphenoxy)acetyl chloride. The resulting compound is then reacted with dimethylamine to form 2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide has been found to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. 2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide has been shown to have anticancer properties and has been used in the development of new cancer drugs. It has also been found to have antifungal and antimicrobial properties and has been studied for its potential use in the treatment of infectious diseases.
Eigenschaften
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-5-10(6-9(2)12(8)13)16-7-11(15)14(3)4/h5-6H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLXJPICNDJQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5704920.png)
![N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5704928.png)

![ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5704931.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5704948.png)
![N~2~-[4-(dimethylamino)phenyl]-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B5704954.png)
![5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5704960.png)


![ethyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5704988.png)



![2-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1(2H)-phthalazinone](/img/structure/B5705004.png)